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Compound of Interest

Compound Name: MEN11467

Cat. No.: B1663828 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity and cross-reactivity of

MEN11467 with other receptors. The data presented is compiled from published

pharmacological studies to offer an objective overview of the compound's selectivity profile.

High Selectivity for the Tachykinin NK1 Receptor
MEN11467 is a potent and highly selective antagonist of the tachykinin NK1 receptor.[1][2]

Pharmacological studies have demonstrated that MEN11467 exhibits a high affinity for the

human NK1 receptor, potently inhibiting the binding of substance P, the natural ligand for this

receptor.[1][2]

Minimal Cross-Reactivity with Other Receptors
Extensive in vitro assays have shown that MEN11467 has negligible effects on a wide range of

other receptors, including the closely related tachykinin NK2 and NK3 receptors.[1][2] A

screening against a panel of 30 other unrelated receptors and ion channels also revealed a

lack of significant binding, highlighting the compound's specificity for the NK1 receptor.[1][2]

Quantitative Analysis of Receptor Binding Affinity
The following table summarizes the binding affinity of MEN11467 for various receptors, as

determined by radioligand binding assays. The data clearly illustrates the high selectivity of
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MEN11467 for the human tachykinin NK1 receptor.

Receptor/Bindi
ng Site

Radioligand
Tissue/Cell
Line

pKi Ki (nM)

Tachykinin NK1

(human)
[3H]Substance P IM9 Cells 9.4 ± 0.1 ~0.4

Tachykinin NK2 - - < 6 > 1000

Tachykinin NK3 - - < 6 > 1000

Panel of 30 other

receptors and ion

channels

- - < 6 > 1000

Data sourced from pharmacological studies on MEN11467.[1][2]

Experimental Protocols
The data presented in this guide was primarily generated using the following key experimental

methodology:

Radioligand Binding Assays
Objective: To determine the binding affinity of MEN11467 for the human tachykinin NK1

receptor and assess its cross-reactivity with other receptors.

Methodology:

Cell Culture: Human lymphoblastoid IM9 cells, which endogenously express the tachykinin

NK1 receptor, were cultured under standard conditions.

Membrane Preparation: Cell membranes were prepared from the IM9 cells to isolate the

receptors.

Binding Assay:
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A constant concentration of radiolabeled substance P ([3H]Substance P) was incubated

with the cell membranes.

Increasing concentrations of unlabeled MEN11467 were added to the incubation mixture

to compete with the radioligand for binding to the NK1 receptor.

Non-specific binding was determined in the presence of a high concentration of unlabeled

substance P.

Detection: After incubation, the bound and free radioligand were separated by filtration. The

amount of radioactivity bound to the membranes was quantified using a scintillation counter.

Data Analysis: The concentration of MEN11467 that inhibits 50% of the specific binding of

[3H]Substance P (IC50) was determined. The binding affinity (Ki) was then calculated using

the Cheng-Prusoff equation.

Cross-Reactivity Screening: A similar protocol was employed to test the binding of

MEN11467 to a panel of other receptors, using their respective specific radioligands.

Visualizing the Experimental Workflow and
Signaling Pathway
To further clarify the methodologies and the compound's mechanism of action, the following

diagrams are provided.
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Caption: Workflow for Radioligand Binding Assay
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Caption: NK1 Receptor Signaling Pathway and MEN11467 Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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